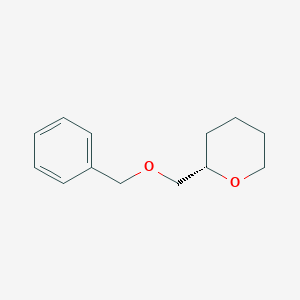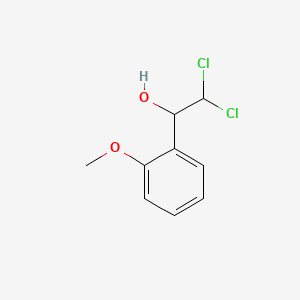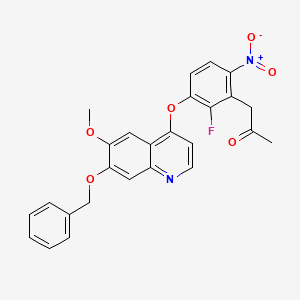
2-chloro-N-methyl-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom at the second position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Benzamide: The benzoyl chloride is reacted with methylamine (CH₃NH₂) to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methyl-3-(trifluoromethyl)benzylamine.
Oxidation: Formation of N-methyl-3-(trifluoromethyl)benzamide N-oxide.
Scientific Research Applications
2-chloro-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom and the benzamide core contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzylamine
- 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Uniqueness
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzamide core. This combination of substituents imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. Additionally, the methyl group on the nitrogen atom enhances the compound’s reactivity and potential for further chemical modifications.
Properties
Molecular Formula |
C9H7ClF3NO |
|---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
2-chloro-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
HDRFCLZJPZHCDO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




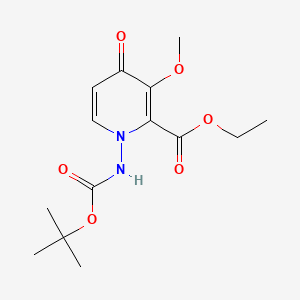
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
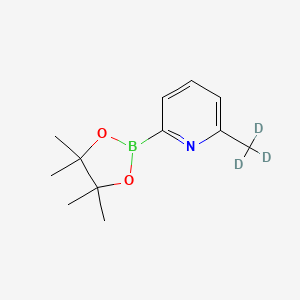
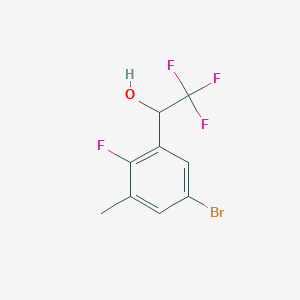
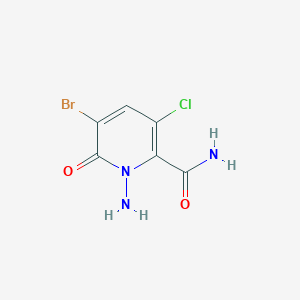


![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
